

Thermal Stability and Degradation of Aerosil R 805: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of **Aerosil R 805**, a hydrophobically modified fumed silica. Understanding the thermal behavior of this excipient is critical for its effective application in pharmaceutical formulations and other temperature-sensitive processes. This document outlines the key thermal properties, degradation mechanisms, and standardized experimental protocols for the characterization of **Aerosil R 805**.

Introduction to Aerosil R 805

Aerosil R 805 is a high-purity amorphous silicon dioxide that has been surface-treated with an organosilane, specifically an octylsilane, rendering it hydrophobic.[1][2] This modification imparts unique properties, making it a versatile excipient in the pharmaceutical industry for applications such as rheology control, flow promotion of powders, and as a stabilizing agent in emulsions and suspensions.[3][4] The key physicochemical properties of **Aerosil R 805** are summarized in Table 1.

Table 1: Physicochemical Properties of Aerosil R 805



Property	Value	Reference
Appearance	White, fluffy powder	[5]
SiO ₂ Content (ignited material)	≥ 99.8 %	[1][6]
Carbon Content	4.5 - 6.5 %	[6][7]
Specific Surface Area (BET)	125 - 175 m²/g	[6][8]
Loss on Drying (2 hours at 105°C)	≤ 0.5 %	[1][6]
pH (in 4% aqueous dispersion)	3.5 - 5.5	[6]

Thermal Stability and Degradation Profile

The thermal stability of **Aerosil R 805** is primarily governed by the decomposition of the surface-grafted octylsilane chains. The degradation process can be effectively characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

While specific TGA and DSC thermograms for **Aerosil R 805** are not publicly available in the searched literature, the thermal behavior can be inferred from studies on similarly modified fumed silica. The expected thermal degradation profile is summarized in Table 2.

Table 2: Representative Thermal Degradation Data for Octyl-Modified Fumed Silica



Temperature Range (°C)	Event	Approximate Weight Loss (%)
25 - 200	Desorption of physisorbed water and volatile contaminants	< 1%
200 - 650	Decomposition and combustion of grafted octyl chains	4.5 - 6.5%
> 650	Dehydroxylation of residual silanol groups	< 1%

Note: The weight loss due to the decomposition of the organic moiety corresponds to the carbon content of the material.

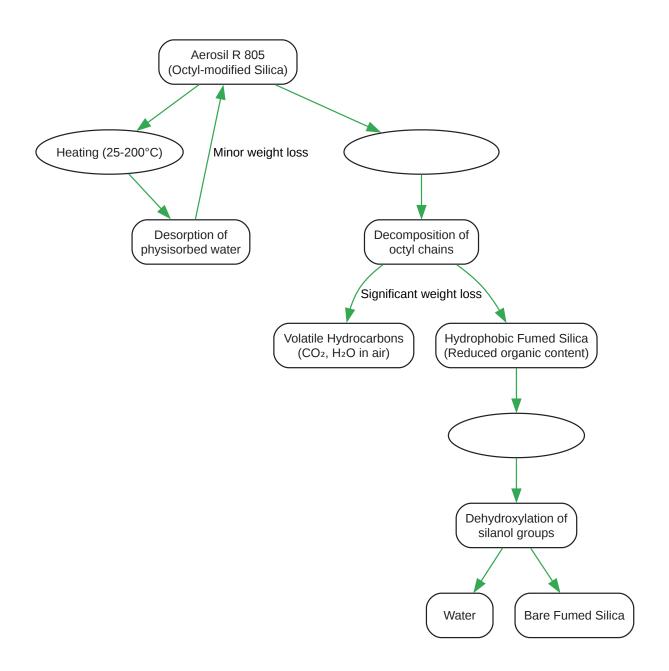
Degradation Mechanism

The thermal degradation of **Aerosil R 805** occurs in distinct stages:

- Initial Weight Loss (Up to 200°C): A minor weight loss is typically observed, which is attributed to the desorption of physically adsorbed water and other volatile impurities from the silica surface.[9]
- Decomposition of Octyl Chains (200°C 650°C): This is the primary stage of degradation, characterized by a significant weight loss.[9] The C-C and C-H bonds of the octyl groups break, leading to the formation of volatile hydrocarbon fragments. In an oxidative atmosphere (e.g., air), these fragments will combust to form carbon dioxide and water. In an inert atmosphere (e.g., nitrogen), they will be released as a mixture of smaller organic molecules. Studies on similar materials suggest that the decomposition of the alkyl chains occurs over a broad temperature range, with potential decomposition maxima around 270°C and 440°C.[10]
- Dehydroxylation (>650°C): At higher temperatures, there is a further slight weight loss due to the condensation of adjacent residual silanol (Si-OH) groups on the silica surface to form siloxane bridges (Si-O-Si) and water.



The following diagram illustrates the proposed thermal degradation pathway for Aerosil R 805.



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Thermal Degradation Pathway of Aerosil R 805

Experimental Protocols

To assess the thermal stability of **Aerosil R 805**, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques employed.



Thermogravimetric Analysis (TGA)

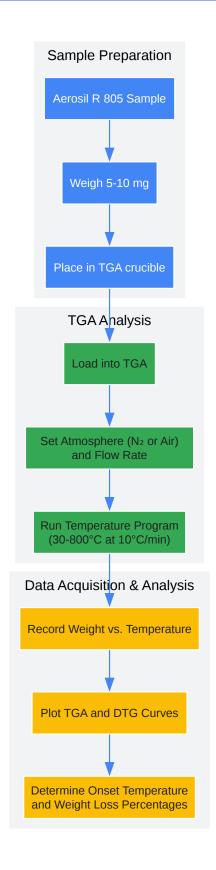
Objective: To determine the temperature and rate of weight change of the material as a function of temperature in a controlled atmosphere.

Methodology:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of Aerosil R 805 into a ceramic (e.g., alumina) or platinum crucible.
- Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
- Temperature Program:
 - Equilibrate at 30°C for 5 minutes.
 - Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
- Data Analysis: Record the weight loss as a function of temperature. The derivative of the weight loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

The experimental workflow for TGA is depicted in the following diagram.





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Experimental Workflow for TGA of Aerosil R 805



Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This can be used to determine phase transitions such as melting, crystallization, and glass transitions. For **Aerosil R 805**, DSC can detect exothermic events associated with the combustion of the organic surface treatment.

Methodology:

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of Aerosil R 805 into an aluminum DSC pan and seal it. An empty, sealed aluminum pan is used as a reference.
- Atmosphere: The analysis is typically performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere with a constant purge gas flow.
- Temperature Program:
 - Equilibrate at 30°C.
 - Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
- Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks are analyzed to determine transition temperatures and enthalpy changes.

Conclusion

Aerosil R 805 exhibits excellent thermal stability at temperatures typically encountered in pharmaceutical processing. Significant degradation of the hydrophobic octylsilane surface treatment begins at temperatures above 200°C, with the majority of the organic component being removed by 650°C. For applications where Aerosil R 805 will be subjected to elevated temperatures, it is crucial to consider this degradation profile to ensure the final product's performance and stability are not compromised. The experimental protocols outlined in this guide provide a standardized approach for the thermal characterization of Aerosil R 805, enabling researchers and drug development professionals to make informed decisions regarding its use in their formulations.



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